molecular formula C18H22O3S B14352202 Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate CAS No. 91680-48-7

Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate

Cat. No.: B14352202
CAS No.: 91680-48-7
M. Wt: 318.4 g/mol
InChI Key: IMHLSVIESZKANU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Another method involves the condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis, which are typical for thiophene derivatives . These reactions often require specific conditions such as the presence of sulfurizing agents or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki-Miyaura coupling, for instance, is favored for its mild conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiophene oxides, while reduction may yield thiophene derivatives with added hydrogen atoms .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

What sets ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate apart is its unique ester structure combined with the thiophene ring, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

91680-48-7

Molecular Formula

C18H22O3S

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 2-methyl-2-[4-(thiophen-2-ylmethyl)phenoxy]butanoate

InChI

InChI=1S/C18H22O3S/c1-4-18(3,17(19)20-5-2)21-15-10-8-14(9-11-15)13-16-7-6-12-22-16/h6-12H,4-5,13H2,1-3H3

InChI Key

IMHLSVIESZKANU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CS2

Origin of Product

United States

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